

# The Discovery and Synthesis of ETX1317 Sodium: A Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677 Get Quote

Waltham, MA - In the ongoing battle against antimicrobial resistance, the discovery and development of novel  $\beta$ -lactamase inhibitors represent a critical strategy to preserve the efficacy of existing  $\beta$ -lactam antibiotics. **ETX1317 sodium**, a potent, broad-spectrum serine  $\beta$ -lactamase inhibitor of the diazabicyclooctane (DBO) class, has emerged as a promising agent to address the challenge of infections caused by multi-drug-resistant (MDR) Gram-negative bacteria. Developed by Entasis Therapeutics, ETX1317 is the active component of the orally bioavailable prodrug ETX-0282, which is currently in clinical development in combination with the third-generation cephalosporin, cefpodoxime proxetil, for the treatment of complicated urinary tract infections (cUTIs).

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and in vitro activity of **ETX1317 sodium**, intended for researchers, scientists, and drug development professionals.

#### **Discovery and Rationale**

The development of ETX1317 was driven by the urgent need for oral treatment options for infections caused by MDR Enterobacterales.[1] The medicinal chemistry program at Entasis Therapeutics focused on the discovery of a novel DBO  $\beta$ -lactamase inhibitor with broadspectrum activity and the corresponding oral prodrug. This two-step approach aimed to identify an active pharmaceutical ingredient (API) for intravenous administration and a corresponding prodrug for oral delivery that would be efficiently metabolized to the active BLI. The design of



ETX1317 was informed by prior experience with the discovery of durlobactam, another DBO inhibitor.

### Synthesis of ETX1317 Sodium

While specific, step-by-step patented synthesis protocols for **ETX1317 sodium** are proprietary, the general synthetic methodologies for ETX1317 and related DBO structures involve multistep sequences with precise stereochemical control. The synthesis of DBO esters and their corresponding carboxylic acids, such as ETX1317, typically originates from appropriately substituted and enantiopure hydroxyureas.

The chemical structure of **ETX1317 sodium** is sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate. Its prodrug, ETX-0282, is an isopropyl ester of ETX1317. The fluoroacetate moiety in ETX1317 is a key structural feature that distinguishes it from earlier DBO inhibitors like avibactam and durlobactam, which contain a sulfate group and are limited to intravenous administration.[2] The esterification of the fluoroacetate group to form ETX-0282 enhances its oral bioavailability.[2][3]

#### **Mechanism of Action**

ETX1317 is a potent inhibitor of a wide range of Ambler class A, C, and D serine  $\beta$ -lactamases, which are the primary drivers of resistance to  $\beta$ -lactam antibiotics in Enterobacterales.[4] The mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with the catalytic serine residue in the active site of the  $\beta$ -lactamase.[4] This effectively neutralizes the enzyme's ability to hydrolyze the  $\beta$ -lactam ring of co-administered antibiotics.[4] Studies have shown that ETX1317 acts as a reversible, covalent inhibitor, with a partition ratio of approximately one, indicating that it is a highly efficient inhibitor that is not turned over by the enzyme.[2][4]

A critical aspect of ETX1317's profile is its lack of inhibitory activity against Ambler class B metallo- $\beta$ -lactamases (MBLs).[4] This is due to the different catalytic mechanism of MBLs, which utilize zinc ions for  $\beta$ -lactam hydrolysis, in contrast to the serine-based mechanism of class A, C, and D enzymes.[4]





Click to download full resolution via product page

Mechanism of Action of ETX1317.

### In Vitro Activity of ETX1317 Sodium

The in vitro efficacy of ETX1317 in combination with cefpodoxime has been extensively evaluated against a large panel of clinical isolates of Enterobacterales.

## **Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination**

The MIC of cefpodoxime in combination with ETX1317 was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Media: Cation-adjusted Mueller-Hinton broth was used as the testing medium.
- Preparation of Antimicrobial Agents: Stock solutions of cefpodoxime and ETX1317 were prepared. Serial twofold dilutions of a fixed 1:2 ratio of cefpodoxime to ETX1317 were made in the microdilution trays.
- Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland



standard. The suspension was further diluted to obtain a final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.

- Incubation: The microdilution trays were incubated at 35°C for 16-20 hours in ambient air.
- MIC Reading: The MIC was defined as the lowest concentration of cefpodoxime, in the presence of ETX1317, that completely inhibited visible bacterial growth.



Click to download full resolution via product page



Experimental Workflow for MIC Determination.

#### **Quantitative Data Summary**

The combination of cefpodoxime with ETX1317 has demonstrated potent activity against a broad range of  $\beta$ -lactamase-producing Enterobacterales.

| Organism/Enzyme<br>Class        | Cefpodoxime<br>MIC90 (µg/mL) | Cefpodoxime/ETX1<br>317 (1:2) MIC90<br>(µg/mL) | Fold Improvement |
|---------------------------------|------------------------------|------------------------------------------------|------------------|
| ESBL-producing E.               | >32                          | 0.5                                            | >64              |
| ESBL-producing K. pneumoniae    | >32                          | 1                                              | >32              |
| AmpC-producing Enterobacterales | >32                          | 0.25                                           | >128             |
| KPC-producing K. pneumoniae     | >32                          | 2                                              | >16              |
| OXA-48-producing K. pneumoniae  | >32                          | 1                                              | >32              |

Note: Data compiled from publicly available scientific presentations and publications. MIC90 represents the concentration at which 90% of isolates are inhibited.

#### Conclusion

**ETX1317 sodium** is a novel, orally bioavailable diazabicyclooctane  $\beta$ -lactamase inhibitor with a broad spectrum of activity against key serine  $\beta$ -lactamases. Its discovery and development represent a significant advancement in the pursuit of oral treatment options for infections caused by multi-drug-resistant Gram-negative bacteria. The combination of its prodrug, ETX-0282, with cefpodoxime proxetil holds the potential to be a valuable addition to the antimicrobial armamentarium, addressing a critical unmet medical need. Further clinical studies will be crucial in fully elucidating the safety and efficacy of this promising new agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ETX1317 sodium | Benchchem [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of ETX1317 Sodium: A Novel β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192677#discovery-and-synthesis-of-etx1317-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com